4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid
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Overview
Description
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The furan ring can be introduced through a cyclization reaction involving appropriate precursors. The nitro group is usually added via nitration reactions using nitric acid. Finally, the benzoic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The benzimidazole ring can be hydrogenated to form a dihydrobenzimidazole derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the furan ring can introduce various functional groups.
Scientific Research Applications
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like thiabendazole and omeprazole, which have similar core structures but different substituents.
Furan derivatives: Compounds such as furfural and furosemide share the furan ring but differ in their functional groups.
Benzoic acid derivatives: Examples include salicylic acid and ibuprofen, which have different substituents on the benzoic acid core.
Uniqueness
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid is unique due to the combination of its three distinct moieties: benzimidazole, furan, and benzoic acid. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
537037-27-7 |
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Molecular Formula |
C18H11N3O5 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H11N3O5/c22-18(23)11-3-1-10(2-4-11)15-7-8-16(26-15)17-19-13-6-5-12(21(24)25)9-14(13)20-17/h1-9H,(H,19,20)(H,22,23) |
InChI Key |
ZMBXSXRORBWMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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